N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide
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Overview
Description
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The molecular weights of the compounds were less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Scientific Research Applications
Heterocyclic Compounds in Pharmaceutical and Agrochemical Applications
Heterocyclic compounds, including pyrroles, pyridines, pyrrolidins, and pyrazines, are integral structural components in pharmaceuticals and agrochemicals owing to their high biological activities. They are used in a wide array of applications, from serving as herbicides and insecticides to being key ingredients in pharmaceuticals and adhesives. Notably, pyrazines serve as intermediates in pharmaceuticals, contributing to flavors, fragrances, and the synthesis of drugs like pyrazinamide, an anti-tuberculosis medication (Higasio & Shoji, 2001).
Luminescence in Organic Material Applications
The exploration into benzamides containing pyridine, pyrazine, and other heterocyclic rings has led to the development of difluoroboronated complexes as novel blue fluorophores. These findings highlight the potential of such compounds in enhancing biological and organic material applications through their intense luminescence properties (Yamaji et al., 2017).
Antitumor and Antimicrobial Activities
Research into enaminones and their reactions with other compounds has yielded substituted pyridine derivatives with significant antitumor and antimicrobial activities. This underscores the potential of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide and related compounds in the development of new therapeutic agents (Riyadh, 2011).
Molecular Frameworks and Metal-Organic Frameworks (MOFs)
The compound's utility extends to the formation of metal-organic frameworks (MOFs) and complexation with metals such as copper, showcasing its versatility in creating novel materials with potential applications in catalysis, gas storage, and separation technologies (Cati & Stoeckli-Evans, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in the biological activity of similar compounds .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been shown to have diverse biological activities .
Action Environment
The spatial orientation of substituents in similar compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O/c16-15(17,18)10-1-2-13(21-7-10)23-6-3-11(9-23)22-14(24)12-8-19-4-5-20-12/h1-2,4-5,7-8,11H,3,6,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQRBSIJGJMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC=CN=C2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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